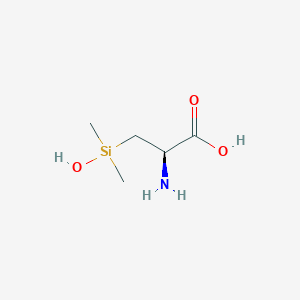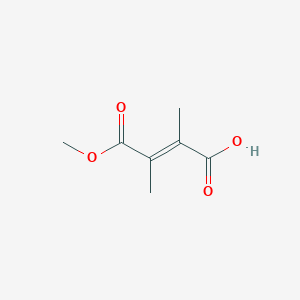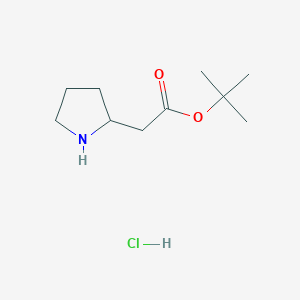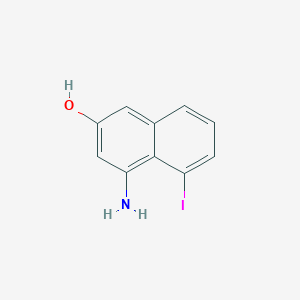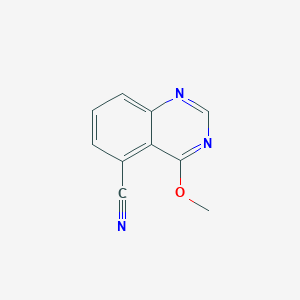
Ethyl 2-(dimethylamino)hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(dimethylamino)hexadecanoate is a chemical compound with the molecular formula C20H41NO2. It is known for its unique structure, which includes a long hexadecanoate chain and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)hexadecanoate can be synthesized through a reaction between hexadecanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 2-(dimethylamino)hexadecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: Various substituted hexadecanoate derivatives.
科学研究应用
Ethyl 2-(dimethylamino)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用机制
The mechanism of action of ethyl 2-(dimethylamino)hexadecanoate involves its interaction with biological membranes. The dimethylamino group can interact with the polar head groups of membrane lipids, while the long hexadecanoate chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
相似化合物的比较
Ethyl 2-(dimethylamino)hexadecanoate can be compared with other similar compounds, such as:
- 2-(dimethylamino)ethyl hexadecanoate
- 2-(dimethylamino)ethyl acetate
- 2-(dimethylamino)ethyl methanesulfonate
Uniqueness
What sets this compound apart is its specific combination of a long hydrophobic chain and a polar dimethylamino group, making it particularly effective in applications involving membrane interactions.
属性
CAS 编号 |
10606-34-5 |
|---|---|
分子式 |
C20H41NO2 |
分子量 |
327.5 g/mol |
IUPAC 名称 |
ethyl 2-(dimethylamino)hexadecanoate |
InChI |
InChI=1S/C20H41NO2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(21(3)4)20(22)23-6-2/h19H,5-18H2,1-4H3 |
InChI 键 |
FHCGWLWLTQAVLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)

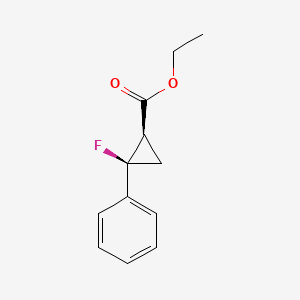

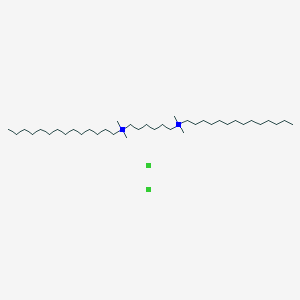
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
